MRX-2843 - 1429882-07-4

MRX-2843

Catalog Number: EVT-275567
CAS Number: 1429882-07-4
Molecular Formula: C29H40N6O
Molecular Weight: 488.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flt3/MerTK Inhibitor MRX-2843 is an orally bioavailable inhibitor of two receptor tyrosine kinases (RTKs), FMS-like tyrosine kinase-3 (Flt3; CD135; fetal liver kinase-2; Flk2) and tyrosine-protein kinase Mer (MerTK; proto-oncogene c-Mer; Mer), with potential antineoplastic activity. Upon administration, MRX-2843 targets and binds to both Flt3 and MerTK. This prevents ligand-dependent phosphorylation and activation of Flt3 and MerTK, which inhibits the activation of their downstream signaling pathways. This induces apoptosis and inhibits proliferation of Flt3- and/or MerTK-overexpressing tumor cells. Flt3 and MerTK, are overexpressed in certain tumor cell types and play key roles in tumor cell proliferation and survival.
Source and Classification

MRX-2843 was developed as part of a series of research efforts aimed at creating effective therapeutics for hematological malignancies. It belongs to the class of type 1 tyrosine kinase inhibitors, which are characterized by their ability to compete with ATP for binding to the active site of kinases. The compound has been studied extensively in various cell lines and animal models to assess its pharmacokinetic properties and therapeutic potential .

Synthesis Analysis

The synthesis of MRX-2843 involves several key steps that integrate organic chemistry techniques to construct its complex molecular structure. The compound is synthesized through multi-step reactions that include cyclization, alkylation, and functional group modifications. Specific methods employed include:

  • Cyclization reactions: To form the core pyrrolo[2,3-d]pyrimidine structure.
  • Alkylation: Involves introducing cyclopropylethylamino groups.
  • Purification: Techniques such as chromatography are utilized to isolate the final product with high purity.

The synthesis process has been optimized to ensure high yields and reproducibility, making it feasible for further development into clinical applications .

Molecular Structure Analysis

The molecular structure of MRX-2843 can be described by its complex arrangement of atoms, which includes:

  • Chemical formula: C₃₁H₃₈N₄O
  • Molecular weight: 494.67 g/mol
  • Key functional groups: The presence of piperazine and pyrimidine rings contributes to its biological activity.

The three-dimensional structure has been elucidated using X-ray crystallography and computational modeling, revealing critical interactions with target kinases that facilitate its inhibitory action .

Chemical Reactions Analysis

MRX-2843 undergoes various chemical reactions that are essential for its activity as a tyrosine kinase inhibitor. Key reactions include:

  • Phosphorylation inhibition: MRX-2843 effectively inhibits the phosphorylation of MERTK and FLT3, blocking downstream signaling pathways involved in cell proliferation and survival.
  • Binding interactions: The compound forms stable complexes with target kinases through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory potency.

These reactions have been characterized through enzymatic assays and molecular dynamics simulations, providing insights into the compound's mechanism of action .

Mechanism of Action

The mechanism of action of MRX-2843 is primarily based on its ability to inhibit the activity of MERTK and FLT3 by competing with ATP for binding at their active sites. This inhibition leads to:

  • Reduced phosphorylation: A decrease in phosphorylation levels of key signaling proteins such as ERK1/2, AKT, and STAT5.
  • Inhibition of oncogenic signaling pathways: By blocking these pathways, MRX-2843 effectively reduces tumor cell growth and survival.

Studies have shown that treatment with MRX-2843 results in dose-dependent inhibition of these signaling cascades, highlighting its potential as a therapeutic agent in cancer treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of MRX-2843 are crucial for understanding its behavior in biological systems:

  • Solubility: The compound exhibits good solubility in organic solvents, which is beneficial for formulation into oral dosage forms.
  • Stability: MRX-2843 demonstrates stability under physiological conditions, maintaining its efficacy over time.
  • Bioavailability: In vivo studies indicate that MRX-2843 has an oral bioavailability of approximately 78%, making it suitable for clinical use .

These properties have been thoroughly evaluated through pharmacokinetic studies in animal models.

Applications

MRX-2843 has significant applications in scientific research and clinical settings:

  • Cancer therapy: Primarily investigated for treating acute myeloid leukemia, especially in cases resistant to standard therapies due to FLT3 mutations.
  • Research tool: Used in preclinical studies to explore the role of MERTK and FLT3 in cancer biology, contributing to a better understanding of tumorigenesis.
Introduction to MRX-2843

Molecular Structure and Pharmacological Classification

MRX-2843 (chemical name: (1r,4r)-4-(2-((2-cyclopropylethyl)amino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol; CAS: 1429882-07-4) is an orally bioavailable, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI). Its molecular formula is C₂₉H₄₀N₆O, with a molecular weight of 488.67 g/mol [1] [6]. The compound features a stereospecific cyclohexanol moiety critical for binding to the kinase domains of MERTK and FLT3. Structurally, it incorporates a pyrrolopyrimidine core linked to a methylpiperazine group, enabling high solubility in dimethyl sulfoxide (DMSO; 20 mg/mL) and ethanol (25 mg/mL) [6] [8]. MRX-2843 is pharmacologically classified as a dual MERTK/FLT3 inhibitor with sub-nanomolar enzymatic activity.

Table 1: Structural and Pharmacokinetic Properties of MRX-2843

PropertyValue
Molecular FormulaC₂₉H₄₀N₆O
Molecular Weight488.67 g/mol
CAS Number1429882-07-4
Solubility (DMSO)20 mg/mL
Oral Bioavailability (Mice)78% (3 mg/kg dose)
Plasma Half-Life (Mice)4.4 hours
Primary TargetsMERTK, FLT3

Dual Inhibition of FLT3 and MERTK: Mechanistic Rationale

MRX-2843 simultaneously targets two oncogenic kinases:

  • FLT3 (FMS-like tyrosine kinase 3): Constitutively activated by internal tandem duplication (ITD) mutations in 30% of acute myeloid leukemia (AML) cases, driving proliferation via STAT5, PI3K/AKT, and RAS/MAPK pathways [4] [5].
  • MERTK (Mer tyrosine kinase): Overexpressed in 80–90% of AML, promoting survival through suppression of apoptosis and modulation of the tumor microenvironment [5] [6].

The inhibitor binds competitively to the ATP-binding sites of both kinases, with enzymatic IC₅₀ values of 1.3 nM (MERTK) and 0.64 nM (FLT3) [1] [8]. This dual action disrupts downstream signaling cascades, inducing apoptosis and inhibiting colony formation in AML cell lines at nanomolar concentrations (IC₅₀: 143.5 ± 14.1 nM in Kasumi-1 cells) [5] [7]. Crucially, MRX-2843 retains efficacy against resistance-conferring FLT3 mutations (e.g., D835Y, F691L), which commonly arise after first-generation FLT3 inhibitor therapy [5] [7].

Historical Context and Development Timeline of FLT3/MERTK Inhibitors

The development of MRX-2843 emerged from efforts to overcome limitations of early TKIs:

  • First-generation inhibitors (e.g., midostaurin, sorafenib): Exhibited multi-kinase activity with off-target toxicity and limited efficacy against resistance mutations [4].
  • Second-generation inhibitors (e.g., quizartinib, gilteritinib): Improved specificity but inactive against FLT3 gatekeeper mutations (F691L) or activation-loop mutations (D835Y) [4] [7].

MRX-2843 was designed to address these gaps. Its precursor, UNC1666, demonstrated potent MERTK/FLT3 inhibition but had poor pharmacokinetics. Structural optimization yielded MRX-2843, which enhanced oral bioavailability (78% in mice) and sustained target engagement [5] [10]. Clinical development accelerated after preclinical studies showed survival prolongation in xenograft models [7].

Table 2: Evolution of FLT3/MERTK Inhibitors

CompoundGenerationKey LimitationsAdvancements in MRX-2843
MidostaurinFirstMulti-kinase inhibition; low potencyHigh specificity for MERTK/FLT3
QuizartinibSecondInactive against D835Y/F691L mutationsRetains activity against D835Y/F691L
GilteritinibSecondLimited efficacy in MERTK-driven AMLDual targeting of MERTK and FLT3
UNC1666 (Precursor)PrototypeShort half-life (unsuitable for clinical use)Improved oral bioavailability (t₁/₂: 4.4 h)

Role of FLT3 and MERTK in Leukemogenesis and Tumor Microenvironment

FLT3 Dysregulation

FLT3-ITD mutations result in ligand-independent dimerization and constitutive kinase activity, present in 25–30% of AML. This activates:

  • STAT5: Upregulates anti-apoptotic MCL-1 [4].
  • PI3K/AKT/mTOR: Enhances metabolic adaptation and survival [9].
  • MAPK/ERK: Drives proliferation [4].FLT3-ITD correlates with high relapse rates and poor survival due to persistent minimal residual disease post-chemotherapy [4].

MERTK in Immune Evasion

MERTK, a TAM family receptor, is ectopically expressed in AML blasts. Its activation by ligands (e.g., Protein S) induces:

  • Immunosuppression: Phosphatidylserine-mediated phagocytosis of apoptotic cells by dendritic cells, triggering anti-inflammatory cytokine release (e.g., IL-10) [3] [9].
  • Pro-survival Signaling: Downstream activation of AKT and ERK, inhibiting apoptosis [5] [6].
  • Therapeutic Resistance: MERTK upregulation in tumor-associated macrophages protects leukemic cells from chemotherapy [6] [9].

MRX-2843 disrupts these pathways by abrogating phosphorylation of MERTK (IC₅₀: 10–100 nM) and FLT3, reducing tumor burden and altering the tumor microenvironment [5] [7]. Combinatorial studies show synergy with venetoclax by downregulating MCL-1 and c-MYC, overcoming microenvironment-mediated resistance [2] [5].

Table 3: Downstream Effects of FLT3 and MERTK Inhibition by MRX-2843

TargetPrimary Signaling PathwaysFunctional Impact of Inhibition
FLT3STAT5, PI3K/AKT, RAS/MAPK↓ Cell proliferation; ↑ apoptosis
MERTKPI3K/AKT, ERK, STAT6↓ Immunosuppression; ↑ phagocytosis

Properties

CAS Number

1429882-07-4

Product Name

MRX-2843

IUPAC Name

4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol

Molecular Formula

C29H40N6O

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32)

InChI Key

LBEJYFVJIPQSNX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O

Solubility

Soluble in DMSO

Synonyms

MRX-2843; MRX 2843; MRX2843; UNC2371; UNC-2371; UNC 2371; UNC2371A; UNC-2371A; UNC 2371A;

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.